molecular formula C40H44N10O5 B14397977 L-Histidyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalaninamide CAS No. 87601-78-3

L-Histidyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalaninamide

Cat. No.: B14397977
CAS No.: 87601-78-3
M. Wt: 744.8 g/mol
InChI Key: QACVCVAACRIGIY-QDWKVNAHSA-N
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Description

L-Histidyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalaninamide is a synthetic peptide compound It is composed of a sequence of amino acids, specifically histidine, tryptophan, alanine, tryptophan, and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control to ensure the purity and integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can modify the peptide bonds or side chains.

    Substitution: Substitution reactions can occur at the amino acid side chains, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of oxindole derivatives, while reduction can result in modified peptide bonds.

Scientific Research Applications

L-Histidyl-D-tryptophyl-L-alanyl

Properties

CAS No.

87601-78-3

Molecular Formula

C40H44N10O5

Molecular Weight

744.8 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide

InChI

InChI=1S/C40H44N10O5/c1-23(47-39(54)34(16-25-19-44-31-13-7-5-11-28(25)31)50-38(53)30(41)18-27-21-43-22-46-27)37(52)49-35(17-26-20-45-32-14-8-6-12-29(26)32)40(55)48-33(36(42)51)15-24-9-3-2-4-10-24/h2-14,19-23,30,33-35,44-45H,15-18,41H2,1H3,(H2,42,51)(H,43,46)(H,47,54)(H,48,55)(H,49,52)(H,50,53)/t23-,30-,33+,34+,35-/m0/s1

InChI Key

QACVCVAACRIGIY-QDWKVNAHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N

Origin of Product

United States

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